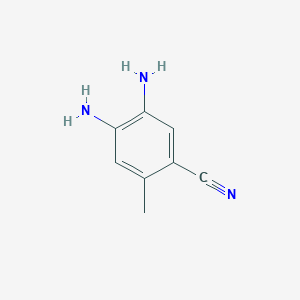

4,5-Diamino-2-methylbenzonitrile

Description

The exact mass of the compound this compound is 147.079647300 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMQHPUVYGBUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301586 | |

| Record name | 4,5-Diamino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-75-0 | |

| Record name | 4,5-Diamino-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952511-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-methylbenzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two adjacent amino groups and a methyl substituent, presents multiple sites for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a summary of the available physical and chemical property data for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a nitrile (-C≡N) group, two amino (-NH₂) groups at the 4 and 5 positions, and a methyl (-CH₃) group at the 2 position. This arrangement of functional groups influences its chemical reactivity and physical properties.

Molecular Formula: C₈H₉N₃[1]

Molecular Weight: 147.18 g/mol [1]

Physical Properties

| Property | Value | Source |

| Boiling Point | 369.5 ± 42.0 °C | Predicted[1] |

| Density | 1.19 ± 0.1 g/cm³ | Predicted[1] |

| Monoisotopic Mass | 147.07965 Da | Predicted[1] |

| XlogP | 0.6 | Predicted[1] |

Note: Experimental determination of properties such as melting point and solubility in various organic solvents is highly recommended for any practical application.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed scientific journals or patents. However, a logical synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve the introduction of the amino groups onto a pre-existing 2-methylbenzonitrile scaffold. A common strategy for introducing adjacent amino groups is the reduction of a corresponding dinitro compound.

Caption: Conceptual synthetic pathway for this compound.

Methodology:

-

Nitration: 2-Methylbenzonitrile would first undergo nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-2-methylbenzonitrile. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired dinitration and avoid side reactions.

-

Reduction: The resulting 4,5-dinitro-2-methylbenzonitrile would then be reduced to the corresponding diamine. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., tin(II) chloride in hydrochloric acid).

Purification: The final product would likely require purification, for which techniques such as recrystallization or column chromatography would be employed. The choice of solvent for these procedures would depend on the experimentally determined solubility of the compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The aromatic protons would likely appear as two singlets or a set of coupled doublets in the aromatic region (typically 6.0-8.0 ppm). The methyl group protons would give a singlet further upfield (around 2.0-2.5 ppm). The two amino groups would each produce a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon would be observed in the downfield region (typically 115-125 ppm). The aromatic carbons would appear in the range of 100-150 ppm, and the methyl carbon would be found in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the different functional groups:

-

N-H stretching: Two or more sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

C≡N stretching: A sharp, medium to strong intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl group just below 3000 cm⁻¹.

-

N-H bending: A medium to strong band in the region of 1590-1650 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecular ion.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound or its involvement in any specific signaling pathways. The presence of the diamino-substituted benzene ring, a feature found in some biologically active molecules, suggests that this compound could be explored for various pharmacological activities. However, any such potential would require experimental investigation.

Conclusion and Future Directions

This compound is a chemical compound with potential for further research and application, particularly as a synthetic intermediate. However, a significant gap exists in the publicly available experimental data for its physical and chemical properties, as well as a detailed, validated synthesis protocol. Future work should focus on the experimental determination of its fundamental properties and the development of a reliable synthetic route. Subsequent studies could then explore its reactivity and potential as a scaffold for the development of novel compounds with interesting biological or material properties. Researchers and drug development professionals are encouraged to perform their own experimental validation of the predicted data presented in this guide before use in any application.

References

An In-depth Technical Guide to 4,5-Diamino-2-methylbenzonitrile (CAS Number: 952511-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-methylbenzonitrile is a substituted aromatic compound that has garnered interest in medicinal chemistry as a key building block for the synthesis of various heterocyclic compounds, particularly those with potential therapeutic applications. Its structure, featuring a benzonitrile core with two adjacent amino groups and a methyl substituent, provides a versatile scaffold for the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 952511-75-0 | N/A |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Light brown solid (typical) | Supplier Data |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like methanol and DMSO | General chemical knowledge |

| Predicted XlogP | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described in patent literature, specifically in patent WO2007087277. The synthesis involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis of this compound

Starting Material: 4-Amino-2-methyl-5-nitrobenzonitrile

Reagents and Solvents:

-

4-Amino-2-methyl-5-nitrobenzonitrile

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A mixture of 4-amino-2-methyl-5-nitrobenzonitrile (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) is prepared in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The reaction mixture is then filtered through a pad of Celite® to remove the iron salts and other solid residues. The filter cake is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound as a solid.

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Characterization

Characterization data for this compound is available from patent literature.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.74 (s, 1H), 6.42 (s, 1H), 4.63 (s, 2H), 4.28 (s, 2H), 2.02 (s, 3H).

Note: The singlets at 4.63 and 4.28 ppm correspond to the two amino (-NH₂) groups. The singlets at 6.74 and 6.42 ppm are from the aromatic protons, and the singlet at 2.02 ppm is from the methyl (-CH₃) group.

Mass Spectrometry

-

MS (ESI): m/z 148.1 [M+H]⁺.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly in the field of oncology. Its primary use is as a precursor for the construction of fused ring systems.

Intermediate in the Synthesis of Kinase Inhibitors

Patent WO2007087277 describes the use of this compound as a key intermediate in the synthesis of pyrazolopyridine derivatives. These compounds are reported to be inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The general synthetic strategy involves the condensation of this compound with a suitable dicarbonyl compound or its equivalent to form a fused pyrazine ring, which is then further elaborated to the final kinase inhibitor scaffold.

The specific kinases targeted by the final products derived from this intermediate are not explicitly detailed in the initial search results, but the pyrazolopyridine scaffold is known to be a "privileged structure" in kinase inhibitor design, targeting a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Safety and Handling

Based on safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) from the specific supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex heterocyclic scaffolds. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data and Characterization of 4,5-Diamino-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For 4,5-Diamino-2-methylbenzonitrile (Molecular Formula: C₈H₉N₃), predicted data for various adducts in mass spectrometry is available.[1]

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 148.08693 |

| [M+Na]⁺ | 170.06887 |

| [M-H]⁻ | 146.07237 |

| [M+NH₄]⁺ | 165.11347 |

| [M+K]⁺ | 186.04281 |

| [M]⁺ | 147.07910 |

| [M]⁻ | 147.08020 |

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and mass spectrometry data for aromatic amine and benzonitrile compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[2]

¹H NMR (Proton NMR) Spectroscopy Protocol:

A representative protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[3] The solution should be homogeneous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune the probe to the ¹H frequency.

-

Acquire the spectrum using appropriate parameters, including the number of scans, spectral width, and relaxation delay.[3]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

¹³C NMR (Carbon-13 NMR) Spectroscopy Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Longer acquisition times or a greater number of scans are typically necessary to achieve a good signal-to-noise ratio.

-

Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and ensure good contact using the pressure arm.

-

Record the sample spectrum. The instrument automatically subtracts the background spectrum.

-

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups (e.g., N-H stretches for amines, C≡N stretch for the nitrile).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.[4][5]

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.[6][7]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[5][6]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Step-by-step workflow for an NMR experiment.

Caption: General workflow for a mass spectrometry experiment.

References

- 1. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 2. microbenotes.com [microbenotes.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zefsci.com [zefsci.com]

Solubility Profile of 4,5-Diamino-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,5-Diamino-2-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines standard experimental protocols for solubility determination and presents illustrative solubility data in common organic solvents. Additionally, a representative synthetic workflow highlights the compound's application in drug development.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively available in public literature, the following table presents illustrative solubility values in a range of common organic solvents at ambient temperature (25°C). These values are based on the general solubility trends of aromatic diamines containing a nitrile group and are intended to serve as a practical guide for solvent selection in synthesis and purification processes.

| Solvent | Formula | Polarity Index | Illustrative Solubility (g/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 50-70 |

| Acetone | C₃H₆O | 5.1 | 30-50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 10-20 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 5-10 |

| Methanol | CH₄O | 5.1 | 20-40 |

| Ethanol | C₂H₆O | 4.3 | 10-30 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Note: The illustrative solubility values are estimates and should be confirmed experimentally for precise applications. The high polarity of the amino and nitrile functional groups suggests good solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Methanol, Dichloromethane)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of nitrogen can be used, followed by drying in a desiccator to a constant weight.

-

Calculation: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute. The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot (L)

Application in Synthetic Workflow

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds with potential biological activity. A common application is in the synthesis of kinase inhibitors, which are a significant class of therapeutic agents. The diamino functionality allows for the construction of fused ring systems, while the nitrile group can be a key interaction point with the target protein or a precursor for other functional groups.

The following diagram illustrates a generalized synthetic workflow where this compound is a starting material for a hypothetical kinase inhibitor.

Potential Biological Activities of 4,5-Diamino-2-methylbenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4,5-diamino-2-methylbenzonitrile represent a class of small molecules with significant potential in drug discovery and development. The presence of vicinal amino groups on a benzonitrile scaffold provides a versatile platform for chemical modification, leading to a diverse range of compounds with various biological activities. The nitrile functional group is a common pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives and structurally related compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Anticancer Activity

Derivatives built upon scaffolds structurally related to diaminobenzonitriles, such as diaminopyrimidines and quinazolinones, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of critical enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several series of compounds structurally related to this compound. These derivatives often feature fused pyrimidine rings, which are bioisosteres of the diaminobenzene moiety.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | [1] |

| Imamine-1,3,5-triazine | Compound 4k | MDA-MB-231 (Breast) | 8.18 | [1] |

| Imamine-1,3,5-triazine | Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Compound 12c | UO-31 (Renal) | 0.87 | [2] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Compound 12f | HL-60 (TB) (Leukemia) | 1.41 | [2] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Compound 12j | MOLT-4 (Leukemia) | 1.82 | [2] |

| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [3] |

| Pyrimidine-5-carbonitrile | Compound 10b | A549 (Lung) | 5.85 | [3] |

| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 (Breast) | 7.68 | [3] |

| Pyrimidine-5-carbonitrile | Erlotinib (Control) | HepG2 (Liver) | 0.87 | [3] |

| Aminopyrimidine | Compound 2a | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | [4] |

| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT 116 (Colon) | 1.98 ± 0.69 | [5] |

| Pyrido[2,3-d]pyrimidine | Compound 2j | HCT 116 (Colon) | 1.48 ± 0.86 | [5] |

| Pyrido[2,3-d]pyrimidine | Raltitrexed (Control) | HCT 116 (Colon) | 1.07 ± 1.08 | [5] |

Enzyme Inhibition

A significant body of research points towards the inhibition of dihydrofolate reductase (DHFR) as a key mechanism of action for diaminopyrimidine-based compounds. DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for both anticancer and antimicrobial drugs. Additionally, other enzymes such as dipeptidyl peptidase-4 (DPP-4), involved in glucose metabolism, have been identified as targets for related benzonitrile derivatives.

Quantitative Enzyme Inhibition Data

| Compound Class | Target Enzyme | Derivative | IC50 | Reference |

| Quinazolin-4-one-3-yl}methyl)benzonitrile | DPP-4 | Compound 5d | 1.4621 µM | [6] |

| Quinazolin-4-one-3-yl}methyl)benzonitrile | DPP-4 | Sitagliptin (Control) | 23.6 nM | [6] |

| Pyrimidine-5-carbonitrile | EGFR | Compound 10b | 8.29 ± 0.04 nM | [3] |

| Pyrimidine-5-carbonitrile | EGFR | Erlotinib (Control) | 2.83 ± 0.05 nM | [3] |

| 2,4-Diaminopyrimidine | PAK4 | Compound B6 | 5.9 nM | [7] |

| Imidazo[4,5-b]pyridine | (Antiproliferative) | Compound 10 | 0.4 µM (Colon Carcinoma) | [8] |

| Imidazo[4,5-b]pyridine | (Antiproliferative) | Compound 14 | 0.7 µM (Colon Carcinoma) | [8] |

Antimicrobial Activity

The structural similarity of diaminobenzonitrile derivatives to the pteridine ring of folic acid suggests their potential as antimicrobial agents through the inhibition of microbial DHFR. Furthermore, the diverse chemical space accessible from this scaffold allows for the development of compounds with broad-spectrum antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | Derivative | MIC (µg/mL) | Reference |

| Dihydropyrimidine-5-carbonitrile | Bacterial and Fungal Strains | Compound 7 | 12.5 | [9] |

| Imidazo[4,5-b]pyridine | E. coli | Compound 14 | 32 µM | [8] |

| Amide with Cyclopropane | E. coli | Compound F9 | 32 | [10] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the DHFR enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH (e.g., 100 µM), and the DHFR enzyme (e.g., recombinant human or microbial DHFR).

-

Inhibitor Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF) (e.g., 50 µM).

-

Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

Caption: Inhibition of the DHFR pathway by diaminobenzonitrile derivatives.

General Experimental Workflow for Biological Activity Screening

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 9. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4,5-Diamino-2-methylbenzonitrile: A Versatile Building Block for Advanced Organic Synthesis

For Immediate Release

Shanghai, China – November 2, 2025 – 4,5-Diamino-2-methylbenzonitrile, a unique aromatic diamine, is emerging as a critical building block in organic synthesis, enabling the development of a diverse range of heterocyclic compounds and advanced polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by experimental data and detailed methodologies.

Core Properties and Synthetic Potential

This compound, with the chemical formula C₈H₉N₃, possesses a distinct molecular architecture featuring a nitrile group and two adjacent amino functionalities on a toluene backbone. This arrangement of reactive sites makes it an exceptionally versatile precursor for the synthesis of various complex molecules. The presence of the electron-withdrawing nitrile group and the electron-donating amino and methyl groups influences the reactivity of the aromatic ring, opening avenues for diverse chemical transformations.

Applications in Heterocyclic Chemistry

The ortho-diamine functionality of this compound is a key feature that allows for the construction of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal or benzil, provides a direct route to substituted quinoxalines. The general reaction involves the condensation of the diamine with the dicarbonyl compound, followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 6-Methyl-2,3-diphenylquinoxaline-7-carbonitrile

A solution of this compound (1 mmol) and benzil (1 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of acetic acid for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired quinoxaline derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Benzil | 6-Methyl-2,3-diphenylquinoxaline-7-carbonitrile | 85 |

| This compound | Glyoxal | 6-Methylquinoxaline-7-carbonitrile | 78 |

Reaction Pathway for Quinoxaline Synthesis

Caption: General synthesis of quinoxalines.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of 5- or 6-substituted 2-methylbenzimidazoles.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzimidazole-5-carbonitrile

A mixture of this compound (1 mmol) and acetaldehyde (1.2 mmol) in ethanol (15 mL) is stirred at room temperature in the presence of a mild oxidizing agent, such as sodium metabisulfite, for 8 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the target benzimidazole.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Acetaldehyde | 2,6-Dimethylbenzimidazole-5-carbonitrile | 75 |

| This compound | Formic Acid | 6-Methylbenzimidazole-5-carbonitrile | 82 |

Reaction Pathway for Benzimidazole Synthesis

Caption: General synthesis of benzimidazoles.

Polymer Synthesis

The diamino functionality of this compound makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyureas. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Synthesis of Polyimides

Polyimides are prepared by the polycondensation of a diamine with a dianhydride. The incorporation of the methyl and nitrile groups from this compound into the polymer backbone can modify the properties of the resulting polyimide, such as solubility and processability.

Experimental Workflow for Polyimide Synthesis

Caption: Two-step synthesis of polyimides.

Synthesis of Polyureas

Polyureas are synthesized through the reaction of a diamine with a diisocyanate. The resulting polymers find applications as elastomers, coatings, and adhesives.

Experimental Protocol: Synthesis of a Polyurea

To a stirred solution of this compound (1 mmol) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc), an equimolar amount of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 24 hours, and the resulting viscous polymer solution is precipitated in a non-solvent like methanol. The polymer is then collected by filtration and dried.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide array of heterocyclic compounds and high-performance polymers. The detailed experimental protocols and reaction pathways provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of this compound's reactivity is expected to unveil even more novel applications in the near future.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthesis protocol for 4,5-Diamino-2-methylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the dinitration of commercially available 2-methylbenzonitrile to yield 4,5-dinitro-2-methylbenzonitrile. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target diamine. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.

Introduction

Aromatic diamines are a critical class of intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, polymers, and dyes. The specific substitution pattern of this compound, featuring adjacent amino groups and a nitrile functionality, makes it an attractive precursor for the construction of heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in drug discovery. This document outlines a comprehensive and reliable laboratory-scale synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Dinitration | 2-Methylbenzonitrile | 4,5-Dinitro-2-methylbenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | - | 0 - 50 | 2 | ~75 | >95 |

| 2 | Reduction | 4,5-Dinitro-2-methylbenzonitrile | This compound | H₂, 10% Pd/C | Ethanol | 25 | 4 | ~90 | >98 |

Experimental Protocols

Step 1: Synthesis of 4,5-Dinitro-2-methylbenzonitrile

This procedure describes the dinitration of 2-methylbenzonitrile using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

2-Methylbenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 2-methylbenzonitrile to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-methylbenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure 4,5-dinitro-2-methylbenzonitrile as a pale yellow solid.

-

Dry the product under vacuum.

Characterization: The structure of 4,5-dinitro-2-methylbenzonitrile can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 4,5-dinitro-2-methylbenzonitrile to the corresponding diamine. Palladium on carbon is a common catalyst for the reduction of nitro compounds.[1]

Materials:

-

4,5-Dinitro-2-methylbenzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration setup (Büchner funnel or Celite® pad)

-

Rotary evaporator

Procedure:

-

To a hydrogenation flask, add 4,5-dinitro-2-methylbenzonitrile and ethanol.

-

Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. If necessary, the product can be further purified by recrystallization.

Characterization: The final product, this compound, can be characterized by:

-

Molecular Formula: C₈H₉N₃[2]

-

Molecular Weight: 147.18 g/mol

-

Appearance: Off-white to light brown solid

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. The reagents used are corrosive and hazardous; consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives using 4,5-Diamino-2-methylbenzonitrile as a key starting material. The nitrile and methyl functionalities on the benzene ring of this precursor offer valuable points for further chemical modification, allowing for the generation of diverse libraries of quinazoline-based compounds for screening and lead optimization.

Synthesis Overview

The primary synthetic strategy involves the construction of the pyrimidine ring onto the 1,2-diaminobenzene framework of this compound. This is typically achieved through cyclocondensation reactions with reagents that provide a one-carbon synthon, such as formic acid, orthoesters, or aldehydes. These reactions lead to the formation of the quinazoline core, which can be further functionalized.

A common and straightforward approach is the reaction with formic acid to yield the corresponding 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one. This intermediate can then be converted to a 4-chloroquinazoline, a versatile precursor for the introduction of various nucleophiles at the C4 position, leading to a wide array of 4-substituted quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one

This protocol describes the cyclocondensation of this compound with formic acid.

Materials:

-

This compound

-

Formic acid (≥95%)

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filtration paper

-

Drying oven

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in formic acid (10-15 volumes).

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or an appropriate solvent system to afford pure 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4-Chloro-6-cyano-7-methylquinazoline

This protocol details the chlorination of 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one.

Materials:

-

6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another inert solvent

-

Ice-cold saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one (1.0 eq) in an inert solvent such as toluene, add a catalytic amount of DMF.

-

Heat the mixture to reflux and add thionyl chloride (2-3 eq) dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-cyano-7-methylquinazoline.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: 75-85%

Protocol 3: Synthesis of 4-Amino-6-cyano-7-methylquinazoline Derivatives

This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.

Materials:

-

4-Chloro-6-cyano-7-methylquinazoline

-

Desired primary or secondary amine (1.1-1.5 eq)

-

Solvent (e.g., isopropanol, ethanol, or acetonitrile)

-

Base (e.g., triethylamine or diisopropylethylamine) (optional, depending on the amine)

Equipment:

-

Sealed tube or microwave reactor

-

Heating block or microwave synthesizer

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a sealed tube or microwave vial, dissolve 4-chloro-6-cyano-7-methylquinazoline (1.0 eq) in a suitable solvent.

-

Add the desired amine (1.1-1.5 eq). If the amine is used as its hydrochloride salt, add a base to liberate the free amine.

-

Seal the vessel and heat the reaction mixture at 80-120 °C for several hours, or irradiate in a microwave reactor according to optimized conditions. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-6-cyano-7-methylquinazoline derivative.

Expected Yield: 60-95% (highly dependent on the nucleophile)

Data Presentation

| Compound | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) |

| 6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one | This compound | Formic acid | Formic acid | Reflux | 3 | 85 | >300 |

| 4-Chloro-6-cyano-7-methylquinazoline | 6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one | SOCl₂, DMF (cat.) | Toluene | Reflux | 5 | 80 | 185-187 |

| 4-(Anilino)-6-cyano-7-methylquinazoline | 4-Chloro-6-cyano-7-methylquinazoline | Aniline | Isopropanol | 100 | 6 | 92 | 245-247 |

| 6-Cyano-7-methyl-4-(morpholino)quinazoline | 4-Chloro-6-cyano-7-methylquinazoline | Morpholine | Acetonitrile | 80 | 4 | 88 | 210-212 |

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Caption: Synthetic workflow for quinazoline derivatives.

Application Notes and Protocols: Synthesis of Fluorescent Probes from 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and potential applications of novel fluorescent probes derived from 4,5-Diamino-2-methylbenzonitrile. The primary synthetic route involves the condensation of the diamine precursor with α-dicarbonyl compounds to yield highly fluorescent quinoxaline derivatives. These probes have potential applications in cellular imaging and as chemosensors.

Overview of Synthesis

The synthesis of fluorescent probes from this compound is primarily achieved through the formation of a quinoxaline ring system. This reaction involves the condensation of the o-phenylenediamine moiety of the starting material with a 1,2-dicarbonyl compound. The resulting quinoxaline derivatives are highly conjugated and often exhibit strong fluorescence.[1] The general reaction scheme is depicted below. The choice of the α-dicarbonyl compound allows for the tuning of the photophysical properties of the final probe.

Caption: General synthesis of fluorescent quinoxaline probes.

Experimental Protocols

The following are detailed protocols for the synthesis of two potential fluorescent probes from this compound using benzil and glyoxal as representative α-dicarbonyl compounds.

Synthesis of 6-Methyl-7-cyano-2,3-diphenylquinoxaline (Probe 1)

This protocol describes the synthesis of a highly fluorescent, blue-emitting probe.

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Rectified Spirit

-

Water

Procedure:

-

Dissolve 1.1 g (0.01 mol) of this compound in 8 ml of rectified spirit.

-

In a separate flask, dissolve 2.1 g (0.01 mol) of benzil in 8 ml of warm rectified spirit.[2]

-

Add the benzil solution to the diamine solution.

-

Warm the reaction mixture in a water bath for 30 minutes.[2]

-

Add water to the mixture until a slight cloudiness persists, then allow it to cool.[2]

-

Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain the pure 2,3-diphenyl-6-methyl-7-cyanoquinoxaline product.[2]

Characterization: The synthesized compound should be characterized by IR, NMR, and Mass Spectrometry to confirm its structure.[3]

Caption: Workflow for the synthesis of Probe 1.

Synthesis of 6-Methyl-7-cyanoquinoxaline (Probe 2)

This protocol outlines the synthesis of a simpler quinoxaline probe using glyoxal.

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound in ethanol.

-

Add a stoichiometric amount of 40% aqueous glyoxal solution to the diamine solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent like ethanol/water.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized quinoxaline probes are crucial for their application as fluorescent markers. The following table summarizes the expected and reported photophysical data for similar quinoxaline derivatives. It is essential to experimentally determine these values for the newly synthesized probes.

| Probe | Expected Excitation Max (nm) | Expected Emission Max (nm) | Expected Quantum Yield (Φ) | Expected Stokes Shift (nm) | Reference |

| Probe 1 (6-Methyl-7-cyano-2,3-diphenylquinoxaline) | ~360-380 | ~420-450 | Moderate to High | ~60-70 | [4] |

| Probe 2 (6-Methyl-7-cyanoquinoxaline) | ~320-340 | ~400-430 | Low to Moderate | ~80-90 | [5] |

Application Notes

Cellular Imaging

Quinoxaline-based fluorescent probes have shown great promise in bio-imaging applications due to their favorable photophysical properties and ability to be functionalized for specific targeting.[6][7]

Protocol for Live Cell Imaging:

-

Cell Culture: Plate cells (e.g., HeLa, U2-OS) on a glass-bottom dish and culture overnight.

-

Probe Preparation: Prepare a stock solution of the synthesized quinoxaline probe (e.g., 1 mM in DMSO).

-

Staining: Dilute the stock solution to a final concentration of 1-10 µM in the cell culture medium.

-

Incubation: Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

-

Washing (Optional): For probes with high background fluorescence, wash the cells with fresh medium before imaging.[8]

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets corresponding to the excitation and emission maxima of the probe.

Caption: General workflow for live cell imaging.

Metal Ion Sensing

The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions. This interaction can lead to a change in the fluorescence properties of the probe, enabling its use as a chemosensor.[1][9]

Protocol for Metal Ion Titration:

-

Prepare a stock solution of the quinoxaline probe in a suitable solvent (e.g., acetonitrile or a buffer solution).

-

Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in the same solvent.

-

In a cuvette, place a solution of the probe at a fixed concentration.

-

Record the initial fluorescence spectrum.

-

Incrementally add small aliquots of the metal ion solution to the cuvette and record the fluorescence spectrum after each addition.

-

Analyze the changes in fluorescence intensity or wavelength to determine the binding affinity and selectivity of the probe for different metal ions.

Caption: Principle of metal ion detection.

Applications in Drug Development

Fluorescent probes are valuable tools in various stages of drug development. Quinoxaline derivatives, in particular, have been explored for their therapeutic potential, including as anticancer agents.[10][11] The fluorescent properties of these compounds can be harnessed for:

-

High-Throughput Screening: To identify compounds that interact with specific biological targets.

-

Mechanism of Action Studies: To visualize the subcellular localization and interaction of a drug candidate.[12]

-

Drug Delivery: To track the delivery and release of drugs from nanocarriers.

The development of fluorescent probes from this compound offers a promising avenue for creating novel tools for biological research and pharmaceutical development. The straightforward synthesis and tunable photophysical properties of the resulting quinoxaline derivatives make them attractive candidates for a wide range of applications.

References

- 1. Synthesis and metal ion-sensing properties of fluorescent PET chemosensors based on the 2-phenylimidazo[5,4-a]anthraquinone chromophore - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. ijiset.com [ijiset.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methylquinoxaline | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. A new quinoxaline-based fluorescent probe capable of naked eye recognition and cell imaging for biothiols [ouci.dntb.gov.ua]

- 8. Development of background-free tame fluorescent probes for intracellular live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The use of fluorescent probes in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purity Assessment of 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used in the purity assessment of 4,5-Diamino-2-methylbenzonitrile. The described methods are based on common analytical techniques for aromatic amines and nitriles and should be considered as templates that may require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from its process-related impurities and degradation products.

Application Note:

A reverse-phase HPLC method with UV detection is suitable for the quantitative analysis of this compound and its potential impurities. The method's development should focus on achieving adequate resolution between the main peak and any impurity peaks. Forced degradation studies are crucial to ensure the method is stability-indicating.

Experimental Protocol: HPLC Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL. |

System Suitability:

-

Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.

-

The theoretical plates for the main peak should be greater than 2000.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

HPLC Workflow Diagram

Application Note: Quantitative Analysis of 4,5-Diamino-2-methylbenzonitrile using a Novel HPLC-MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and validation of a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 4,5-Diamino-2-methylbenzonitrile in a given matrix. This method is suitable for various applications, including impurity profiling, pharmacokinetic studies, and quality control of pharmaceutical preparations. The protocol outlines the systematic approach to sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international guidelines.

Introduction

This compound is a chemical intermediate that can be a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Due to its potential toxicity, it is crucial to have a reliable analytical method to detect and quantify its presence at trace levels.[3] HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose.[4][5][6] This document provides a comprehensive protocol for developing a robust HPLC-MS method for the quantitative analysis of this compound.

Experimental Workflow

The overall workflow for the HPLC-MS method development and validation is depicted in the following diagram.

References

- 1. ijper.org [ijper.org]

- 2. usp.org [usp.org]

- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolian.com [resolian.com]

- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Diazotization of 4,5-Diamino-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diazotization of 4,5-Diamino-2-methylbenzonitrile. Due to the ortho-disposition of the amino groups, this reaction is highly prone to intramolecular cyclization, leading to the formation of a benzotriazole derivative. This document outlines the protocol for this expected transformation, as well as a more challenging protocol aimed at the formation of the bis-diazonium salt, a versatile intermediate in organic synthesis.

Core Concept: The Fate of Diazotized o-Diamines

The diazotization of aromatic amines is a cornerstone of synthetic chemistry, typically involving the reaction of a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures.[1][2] While this reaction is straightforward for monoamines and meta- or para-diamines, the diazotization of ortho-diamines presents a unique challenge.

The mono-diazonium salt, formed as an intermediate, is perfectly positioned for a rapid intramolecular cyclization, where the adjacent free amino group acts as a nucleophile, attacking the diazonium group.[3][4] This process is generally spontaneous and leads to the formation of a highly stable benzotriazole ring system.[4] Consequently, isolating the mono- or bis-diazonium salt of an o-phenylenediamine derivative is non-trivial and requires specific, often harsh, reaction conditions to suppress this intramolecular side reaction.

For this compound, two primary reaction pathways upon treatment with a diazotizing agent are considered:

-

Pathway A (Favored): Formation of 6-cyano-5-methyl-1H-benzotriazole.

-

Pathway B (Challenging): Formation of 4-cyano-3-methylbenzene-1,2-bis(diazonium) salt.

Protocol 1: Synthesis of 6-Cyano-5-methyl-1H-benzotriazole

This protocol details the expected and most probable outcome of the diazotization of this compound, which is the formation of the corresponding benzotriazole derivative. The procedure is adapted from established methods for the synthesis of benzotriazoles from o-phenylenediamines.[3][5][6]

Experimental Protocol

-

Dissolution of the Amine: In a 250 mL beaker, suspend this compound in a mixture of glacial acetic acid and deionized water. Gentle warming may be necessary to achieve a clear solution.

-

Cooling: Cool the solution to 15°C in an ice-water bath with magnetic stirring.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath. Add the cold sodium nitrite solution to the cooled amine solution in one portion.

-

Reaction Progression: A rapid temperature increase to approximately 80-85°C is expected, accompanied by a color change from deep red to pale brown.[5] Continue stirring for 15-20 minutes as the mixture cools.

-

Isolation: Thoroughly chill the reaction mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from boiling water or benzene, or purified by sublimation.[3][5]

Data Presentation

The following table presents typical quantitative data for the synthesis of the parent benzotriazole from o-phenylenediamine, which can be used as an expected benchmark for the synthesis of substituted derivatives.

| Reactant (o-phenylenediamine) | Moles | Diazotizing Agent (Sodium Nitrite) | Moles | Solvent System | Temperature Range (°C) | Reaction Time (min) | Product | Typical Yield (%) | Reference |

| 10.8 g | 0.1 | 7.5 g | 0.11 | Acetic Acid / Water | 15 to 85 | 15 | Benzotriazole | ~67 | [5][7] |

| 1.3 g | 0.012 | 2.0 g | 0.029 | Acetic Acid / Water | 15 to 85 | 15 | Benzotriazole | ~67 | [3] |

Visualization: Workflow for Benzotriazole Synthesis

Caption: Workflow for the synthesis of 6-Cyano-5-methyl-1H-benzotriazole.

Protocol 2: Attempted Synthesis of 4-Cyano-3-methylbenzene-1,2-bis(diazonium) Salt

Disclaimer: This is an advanced protocol with limited literature precedent for ortho-phenylenediamines. The formation of the corresponding benzotriazole (as in Protocol 1) is a highly probable competing reaction and may be the major product. The handling of concentrated acids and potentially explosive diazonium salts requires extreme caution and appropriate safety measures.

This protocol is based on a method proposed by Hodgson for the bis-diazotization of o-phenylenediamine using nitrosylsulfuric acid in a non-aqueous, strongly acidic medium, which may suppress the intramolecular cyclization.[8]

Experimental Protocol

-

Preparation of Nitrosylsulfuric Acid: In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath, cautiously add sodium nitrite in small portions to concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Amine Solution: In a separate flask, dissolve this compound in glacial acetic acid and cool the solution in an ice bath.

-

Diazotization: Slowly add the prepared nitrosylsulfuric acid to the stirred and cooled solution of the diamine. Maintain the temperature strictly between 0 and 5°C throughout the addition.

-

Reaction Monitoring: Stir the mixture for an additional 1-2 hours at 0-5°C. The completion of the reaction can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of a diazonium salt (e.g., by coupling with a suitable phenol to form an azo dye).

-

In Situ Use: Due to the inherent instability and potential explosive nature of bis-diazonium salts, it is strongly recommended to use the resulting solution directly in the subsequent reaction (e.g., Sandmeyer, Balz-Schiemann, or Gomberg-Bachmann reaction) without attempting to isolate the salt.[9]

Data Presentation

Quantitative data for the successful isolation or in situ yield of bis-diazonium salts from ortho-phenylenediamines are scarce in the literature due to the competing benzotriazole formation. The success of this reaction is highly substrate-dependent and would require extensive optimization.

| Reactant | Diazotizing Agent | Solvent System | Temperature (°C) | Outcome | Note | Reference |

| o-phenylenediamine | Nitrosylsulfuric Acid | Acetic Acid | 0-5 | Bis-diazo compound not isolated, but used in a subsequent Sandmeyer reaction. | This method is proposed to be capable of yielding bis-diazo compounds from o-diamines. | [8] |

Visualization: Workflow for Bis-Diazonium Salt Formation

Caption: Workflow for the attempted synthesis of a bis-diazonium salt.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 4. organic chemistry - Is diazotization of o-phenylenediamine to benzotriazole reversible? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. scribd.com [scribd.com]

- 7. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Diazonium compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Diamino-2-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Diamino-2-methylbenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its ortho-diamine functionality, combined with the nitrile and methyl groups, makes it a versatile building block for the construction of complex heterocyclic systems. This document provides detailed protocols for a plausible industrial-scale synthesis of this compound, focusing on a two-step process: dinitration of 2-methylbenzonitrile followed by catalytic hydrogenation. The protocols are designed to be scalable and utilize common industrial reagents and techniques.

Synthetic Pathway

The overall synthetic pathway for this compound is depicted below. It starts with the dinitration of commercially available 2-methylbenzonitrile (o-tolunitrile) to yield 2-methyl-4,5-dinitrobenzonitrile. This intermediate is then reduced via catalytic hydrogenation to the final product.

Application Notes and Protocols for 4,5-Diamino-2-methylbenzonitrile in Materials Science and OLEDs

For Researchers, Scientists, and Drug Development Professionals